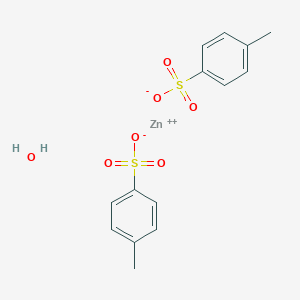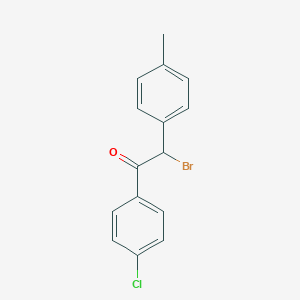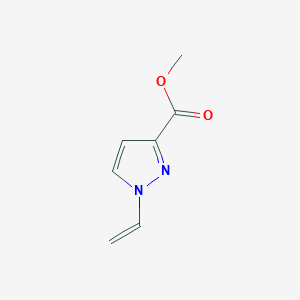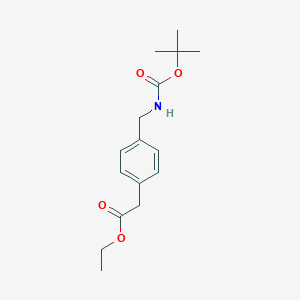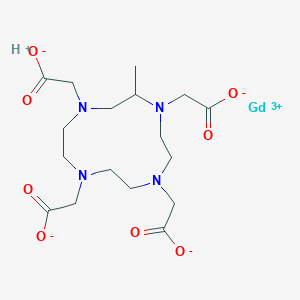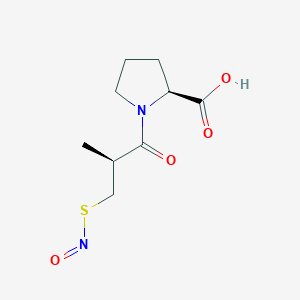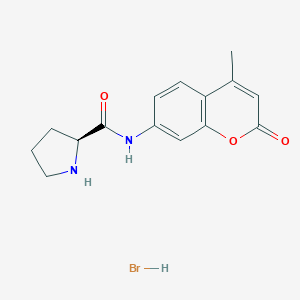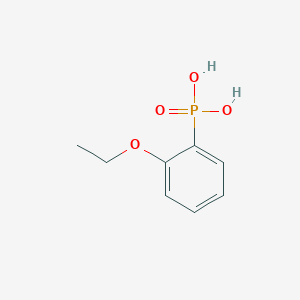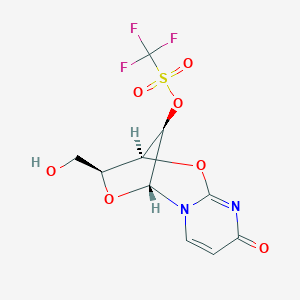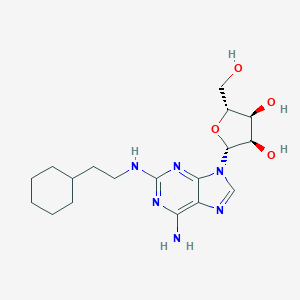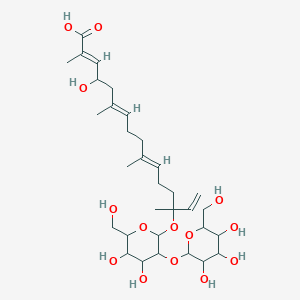
6-Bromo-7-nitroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-nitroquinoxaline (BNQX) is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. BNQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Wirkmechanismus
6-Bromo-7-nitroquinoxaline acts as a competitive antagonist of the AMPA receptors by binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of excitatory neurotransmission and synaptic plasticity. The blockade of AMPA receptors by 6-Bromo-7-nitroquinoxaline has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
6-Bromo-7-nitroquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. 6-Bromo-7-nitroquinoxaline has also been shown to reduce the release of glutamate and other neurotransmitters, as well as to inhibit the activation of intracellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Bromo-7-nitroquinoxaline in lab experiments is its potency and selectivity for the AMPA receptors. This allows for precise manipulation of the glutamate receptor system and investigation of its role in various physiological and pathological processes. However, one of the limitations of using 6-Bromo-7-nitroquinoxaline is its potential off-target effects, which can lead to unintended consequences and confounding results.
Zukünftige Richtungen
There are several future directions for the use of 6-Bromo-7-nitroquinoxaline in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 6-Bromo-7-nitroquinoxaline has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to investigate its potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could have even greater potential for therapeutic applications. Finally, the use of 6-Bromo-7-nitroquinoxaline in combination with other drugs and therapies could lead to novel treatment strategies for a variety of neurological and psychiatric disorders.
Synthesemethoden
6-Bromo-7-nitroquinoxaline can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichloroquinoxaline with sodium nitrite and hydrochloric acid to form the nitro derivative. The nitro derivative is then reacted with sodium borohydride and acetic acid to reduce the nitro group to an amino group. Finally, the amino group is brominated using N-bromosuccinimide to form 6-Bromo-7-nitroquinoxaline.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-nitroquinoxaline has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptors, which are involved in synaptic plasticity, learning, and memory. 6-Bromo-7-nitroquinoxaline has been used to study the mechanisms of synaptic transmission and plasticity, as well as the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
113269-09-3 |
|---|---|
Produktname |
6-Bromo-7-nitroquinoxaline |
Molekularformel |
C8H4BrN3O2 |
Molekulargewicht |
254.04 g/mol |
IUPAC-Name |
6-bromo-7-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H |
InChI-Schlüssel |
BPMUIFQVTOCTEL-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Br |
Kanonische SMILES |
C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



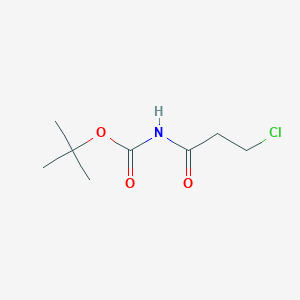
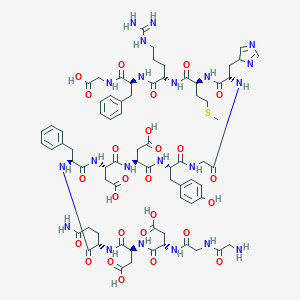
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
